molecular formula C12H11O2PS2 B12803992 O,O-Diphenyl hydrogen phosphorodithioate CAS No. 2253-60-3

O,O-Diphenyl hydrogen phosphorodithioate

Cat. No.: B12803992
CAS No.: 2253-60-3
M. Wt: 282.3 g/mol
InChI Key: CKSHRDPCFLDKPV-UHFFFAOYSA-N
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Description

O,O-Diphenyl hydrogen phosphorodithioate: is an organophosphorus compound with the molecular formula C12H11O2PS2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups attached to a phosphorodithioate moiety, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Diphenyl hydrogen phosphorodithioate can be synthesized through the reaction of diphenyl phosphorochloridate with hydrogen sulfide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diphenyl phosphorochloridate is reacted with hydrogen sulfide. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: O,O-Diphenyl hydrogen phosphorodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O,O-Diphenyl hydrogen phosphorodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Diphenyl hydrogen phosphorodithioate involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metals, which can then participate in various catalytic processes. The molecular targets include enzymes and metal ions, and the pathways involved often relate to redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

  • O,O-Dimethyl hydrogen phosphorodithioate
  • O,O-Diethyl hydrogen phosphorodithioate
  • O,O-Di(naphthalen-1-yl) hydrogen phosphorodithioate

Comparison: O,O-Diphenyl hydrogen phosphorodithioate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its methyl and ethyl counterparts. The presence of phenyl groups also enhances its ability to form stable complexes with metals, making it more effective in catalytic applications .

Biological Activity

O,O-Diphenyl hydrogen phosphorodithioate is a compound of significant interest due to its diverse biological activities and applications in various fields, including agriculture and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organophosphorus compound characterized by the presence of a phosphorodithioate group. Its general structure can be represented as follows:

Ph2P(S)SH\text{Ph}_2\text{P}(S)\text{S}\text{H}

where Ph denotes a phenyl group. The compound exhibits properties that enable it to interact with biological systems, particularly through its reactivity with nucleic acids and proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules, including enzymes and nucleic acids. The sulfur atoms in the phosphorodithioate group can interact with metal ions and electrophilic species, enhancing the compound's reactivity. This interaction can lead to the inhibition of key enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

Biological Activities

  • Antimicrobial Activity : this compound has demonstrated significant antibacterial properties against various strains of bacteria. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .
  • Insecticidal Properties : The compound has been investigated for its insecticidal effects, particularly in agricultural applications. Research indicates that it can disrupt the normal development of insects by inhibiting key physiological processes . For example, bioassays conducted on Drosophila melanogaster revealed that this compound delays larval development, suggesting its potential as an insect growth regulator .
  • Neurotoxic Effects : Similar to other organophosphates, this compound may exhibit neurotoxic effects by inhibiting AChE activity, leading to the accumulation of acetylcholine at synapses. This mechanism results in overstimulation of the nervous system, which can cause symptoms ranging from muscle spasms to paralysis .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antibacterial agent.

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus50

Case Study 2: Insect Development Inhibition

In another investigation, the impact of this compound on the development of Spodoptera litura was assessed. The treatment resulted in a significant increase in the developmental period compared to control groups, with pupation rates dropping to 55-80% after exposure.

TreatmentPupation Rate (%)
Control100
This compound55-80

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity while reducing toxicity. Modifications involving different alkyl groups have shown promise in maintaining efficacy against target organisms while mitigating adverse effects . Additionally, studies have explored its application in targeted drug delivery systems due to its ability to modify nucleic acids effectively .

Properties

CAS No.

2253-60-3

Molecular Formula

C12H11O2PS2

Molecular Weight

282.3 g/mol

IUPAC Name

diphenoxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H11O2PS2/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,16,17)

InChI Key

CKSHRDPCFLDKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)S

Origin of Product

United States

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